

Sulfasalazine-d4 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfasalazine-d4**

Cat. No.: **B585354**

[Get Quote](#)

An In-depth Technical Guide to **Sulfasalazine-d4**

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Sulfasalazine-d4**, a deuterated analog of the anti-inflammatory drug Sulfasalazine. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Sulfasalazine-d4 is the deuterium-labeled version of Sulfasalazine, where four hydrogen atoms on the pyridine ring are replaced by deuterium.^{[1][2]} This isotopic labeling makes it a valuable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.^{[1][2]}

The chemical structure of **Sulfasalazine-d4** is characterized by a sulfapyridine moiety linked to a 5-aminosalicylic acid (5-ASA) molecule through an azo bond.^{[3][4]}

IUPAC Name: 2-hydroxy-5-[[4-[(3,4,5,6-tetradeuterio-2-pyridinyl)sulfamoyl]phenyl]diazenyl]benzoic acid^[5]

Physical and Chemical Properties

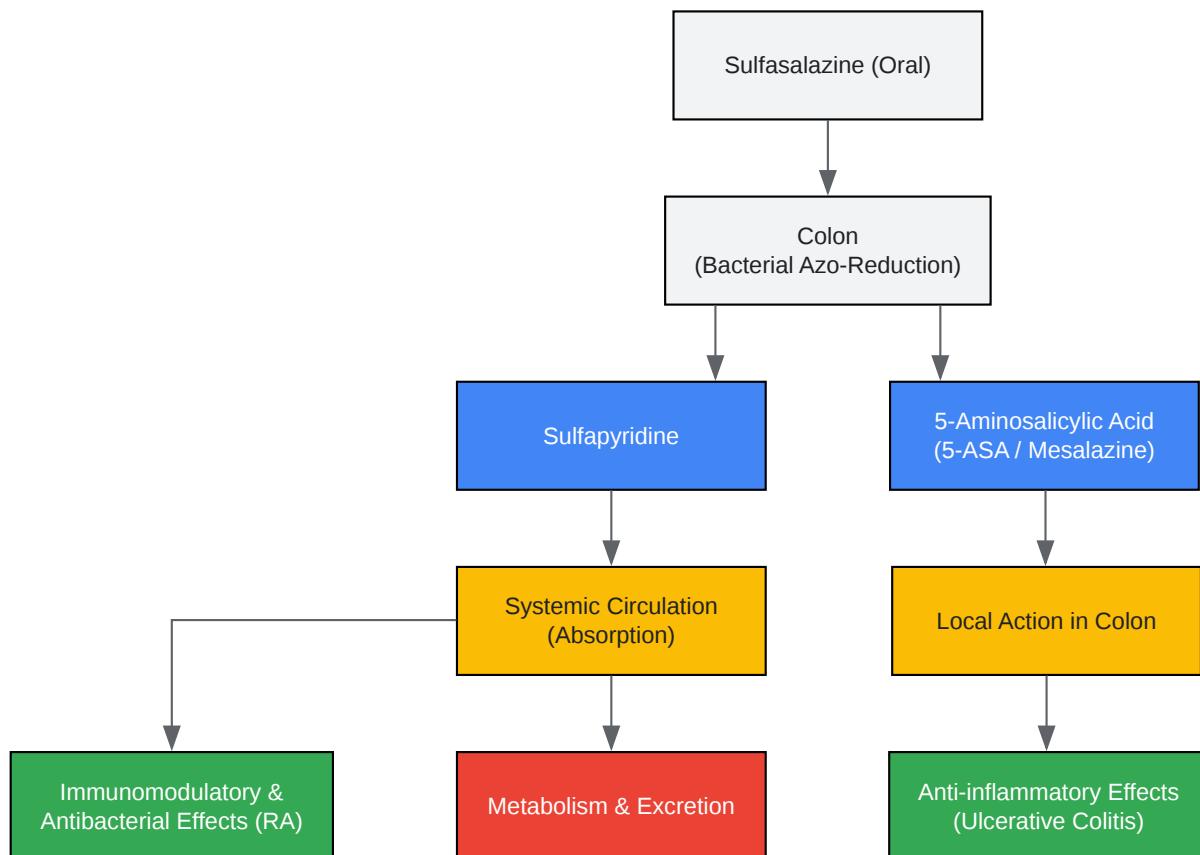
Sulfasalazine-d4 appears as an orange solid or a yellow to brownish-yellow powder.^{[6][7]} It is practically insoluble in water.^[8] Key properties are summarized in the tables below.

Table 1: General Chemical Properties of **Sulfasalazine-d4**

Property	Value	Reference
CAS Number	1346606-50-5	[9][10]
Molecular Formula	C ₁₈ H ₁₀ D ₄ N ₄ O ₅ S	[9][10]
Molecular Weight	402.42 g/mol	[9][10]
Exact Mass	402.09359772 Da	[5][10]
Appearance	Orange Solid	[6]
Storage Temperature	+4°C	[10]

Table 2: Computed Chemical Properties of **Sulfasalazine-d4**

Property	Value	Reference
XLogP3-AA	-0.7	[5]
Hydrogen Bond Donor Count	3	[6]
Hydrogen Bond Acceptor Count	9	[6]
Rotatable Bond Count	6	[6]
Topological Polar Surface Area	150 Å ²	[5][6]
Heavy Atom Count	28	[6]
Complexity	657	[5][6]


Mechanism of Action and Pharmacokinetics

The primary application of **Sulfasalazine-d4** is as a stable isotope-labeled internal standard in pharmacokinetic studies of Sulfasalazine.[1][2] The mechanism of action described here pertains to the non-deuterated parent compound, Sulfasalazine.

Sulfasalazine itself is a prodrug.^[11] After oral administration, approximately 90% of the dose reaches the colon intact. There, intestinal bacteria cleave the azo bond, releasing two active metabolites: sulfapyridine and 5-aminosalicylic acid (5-ASA, also known as mesalazine).^[12] ^[13]

- 5-Aminosalicylic Acid (5-ASA): This moiety is largely responsible for the drug's anti-inflammatory effects in the colon, making it effective for inflammatory bowel diseases like ulcerative colitis.^{[13][14]} Its action is primarily local.^[15] It is believed to work by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, which in turn reduces the production of inflammatory prostaglandins and leukotrienes.^{[13][14]}
- Sulfapyridine: This metabolite is mostly absorbed from the colon and is thought to be responsible for the systemic immunomodulatory effects, which are beneficial in treating rheumatoid arthritis.^{[14][15]} It also possesses antibacterial properties.^[11]

Furthermore, Sulfasalazine and its metabolites can suppress the activity of nuclear factor-kappa B (NF- κ B), a key transcription factor involved in the inflammatory response.^{[1][9]} It is also recognized as a type 1 ferroptosis inducer.^[1]

[Click to download full resolution via product page](#)

Metabolic pathway of Sulfasalazine in the colon.

Pharmacokinetics of Sulfasalazine

The pharmacokinetic profile of Sulfasalazine is complex due to its metabolism in the gut. While less than 15% of an oral dose is absorbed as the parent drug, its metabolites are absorbed to varying degrees.[13][16]

Table 3: Pharmacokinetic Parameters of Sulfasalazine and its Metabolites

Parameter	Sulfasalazine (Parent Drug)	Sulfapyridine (Metabolite)	5-ASA (Metabolite)	Reference
Bioavailability	<15% (oral)	~60% (from colon)	10-30% (from colon)	[16]
Time to Peak (T _{max})	3-12 hours	~10 hours	~10 hours	[13][16]
Protein Binding	>99% (to albumin)	~70% (to albumin)	~43% (to albumin)	[16]
Plasma Half-life	7.6 ± 3.4 hours	10.4 hours (fast acetylators) 14.8 hours (slow acetylators)	Not reliable due to low plasma levels	[13][16]
Metabolism	Intestinal bacteria cleave into SP and 5-ASA. Some liver metabolism.	Liver (hydroxylation, glucuronidation, acetylation)	Liver and intestine (acetylation)	[13][16]
Elimination	Primarily urine (as metabolites)	Primarily urine (as free or conjugated metabolites)	Primarily feces (as 5-ASA and acetyl-5-ASA)	[16]

Experimental Protocols

Sulfasalazine-d4 is primarily used in analytical methods to ensure accuracy and precision.

Synthesis of Sulfasalazine

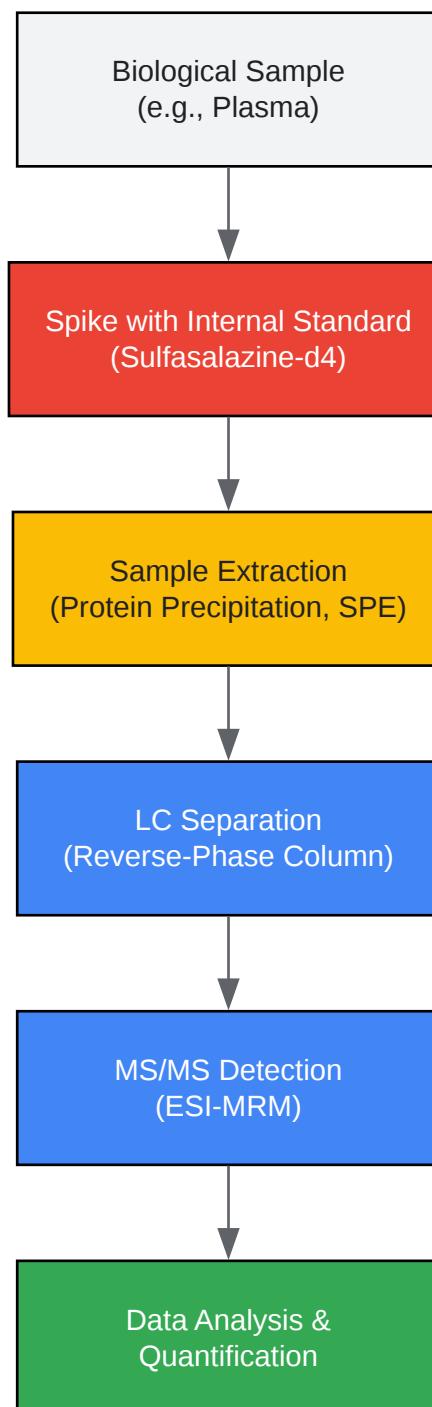
A common manufacturing process for Sulfasalazine involves a diazotization reaction followed by an azo coupling.[4] A specific patented method describes the reaction of 4-nitrososulfopyridine with 5-aminosalicylic acid.[17][18]

Protocol Outline:

- Preparation of 4-nitrososulfopyridine: 4-aminosulfapyridine is reacted with sodium nitrite and dilute hydrochloric acid in methanol.[17]
- Dissolution: 5-aminosalicylic acid is dissolved in water, and the pH is adjusted to 3 with hydrochloric acid.[17]
- Coupling Reaction: A solution of 4-nitrososulfopyridine in methanol is added dropwise to the 5-aminosalicylic acid solution at 30-35°C.[17]
- Reaction Completion: The temperature is raised to 50°C and maintained until the reaction is complete.[17]
- Isolation: The mixture is cooled to 0°C to induce crystallization. The resulting solid is collected by suction filtration and dried to yield Sulfasalazine.[17]

Analytical Methods

Various analytical techniques are employed for the quantification of Sulfasalazine and its metabolites in biological matrices and pharmaceutical formulations. **Sulfasalazine-d4** serves as an ideal internal standard in these methods.[2][19]


1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a robust and widely used method for quantifying Sulfasalazine in biological samples like plasma and placental tissue.[19][20]
 - Sample Preparation: Typically involves protein precipitation followed by solid-phase extraction (SPE).[19]
 - Internal Standard: **Sulfasalazine-d4** is added to samples and standards.[19]
 - Chromatography: Separation is achieved using a reverse-phase column (e.g., C18) with a gradient elution of mobile phases like water with 0.1% formic acid and an organic mixture (acetonitrile/methanol) with 0.1% formic acid.[19]
 - Detection: A mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is used for detection and quantification.[19][20]

2. High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used for analyzing Sulfasalazine in bulk powder and tablet forms.[20][21]

- Sample Preparation: A simple one-step solubilization in a solvent like dimethylformamide.[21]
- Chromatography: A reverse-phase partition column is used with a mobile phase such as 10% 2-propanol in a pH 7.7 phosphate buffer.[21]
- Detection: UV detection is typically carried out at 362 nm.[8]

3. Quantitative NMR (qNMR): qNMR provides a rapid and efficient method for the assay of Sulfasalazine in commercial tablets.[22]

- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6) along with a known amount of an internal standard (e.g., maleic acid).[22]
- Analysis: The concentration is determined by comparing the integral of a characteristic signal of Sulfasalazine (e.g., δ 8.36 ppm) with that of the internal standard (e.g., maleic acid at δ 6.28 ppm).[22]

[Click to download full resolution via product page](#)

Workflow for bioanalytical quantification using LC-MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. Sulfasalazine | C18H14N4O5S | CID 5339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbino.com]
- 5. Sulfasalazine-d4 | C18H14N4O5S | CID 136232973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Sulfasalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfasalazine-d4_TargetMol [targetmol.com]
- 10. Sulfasalazine-d4 | CAS 1346606-50-5 | LGC Standards [lgcstandards.com]
- 11. youtube.com [youtube.com]
- 12. Sulfasalazine - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 15. Clinical pharmacokinetics of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Preparation method of sulfasalazine - Eureka | Patsnap [eureka.patsnap.com]
- 18. CN111303022A - Preparation method of sulfasalazine - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. High-speed liquid chromatographic analysis of sulfasalazine (salicylazosulfapyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamscience.com [benthamscience.com]
- To cite this document: BenchChem. [Sulfasalazine-d4 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b585354#sulfasalazine-d4-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com